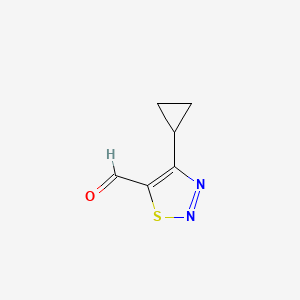
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde (CTC) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTC is a versatile building block that can be used in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. This compound has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and good biocompatibility. It has been reported to have no adverse effects on liver and kidney function. This compound has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. This compound has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is a versatile building block that can be used in the synthesis of various biologically active compounds. This compound has been reported to exhibit good stability under various reaction conditions. However, the synthesis of this compound requires the use of hazardous chemicals such as phosphorus oxychloride and potassium permanganate. Therefore, appropriate safety measures should be taken during the synthesis of this compound.
Zukünftige Richtungen
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has shown promising results in various preclinical studies. However, further studies are required to determine the safety and efficacy of this compound in humans. Future research should focus on the development of novel this compound-based compounds with improved pharmacological properties. This compound-based compounds can be used for the treatment of various diseases including cancer, inflammation, and microbial infections.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to reduce the levels of serum pro-inflammatory cytokines in animal models of inflammation. This compound has also been found to reduce the levels of oxidative stress markers in animal models of oxidative stress. Further research is required to determine the safety and efficacy of this compound in humans and to develop novel this compound-based compounds with improved pharmacological properties.
Synthesemethoden
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde can be synthesized by the reaction of cyclopropylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then oxidized using potassium permanganate to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
4-cyclopropylthiadiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-6(4-1-2-4)7-8-10-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDZMDFYZRPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
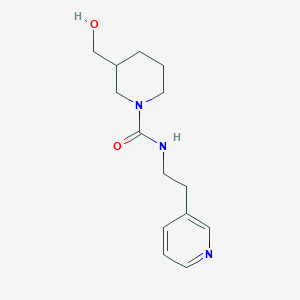
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
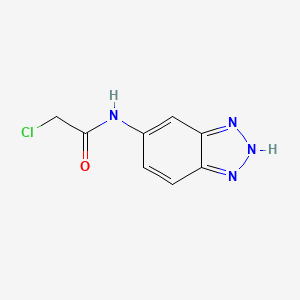
![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
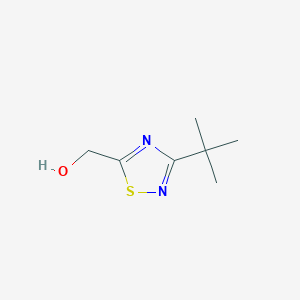
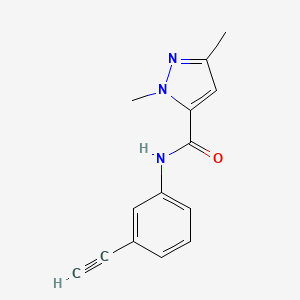
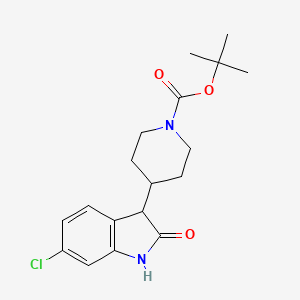
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)